molecular formula C18H22N2O B11647525 3-Diallylaminomethyl-2,8-dimethyl-quinolin-4-ol

3-Diallylaminomethyl-2,8-dimethyl-quinolin-4-ol

Cat. No.: B11647525
M. Wt: 282.4 g/mol
InChI Key: DUKZBMAPDUEDOD-UHFFFAOYSA-N
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Description

3-Diallylaminomethyl-2,8-dimethyl-quinolin-4-ol is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diallylaminomethyl-2,8-dimethyl-quinolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of aniline with diethyl ethoxymethylenemalonate to form 4-hydroxyquinoline, followed by further functionalization to introduce the diallylaminomethyl and dimethyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous-flow processes and the use of recyclable catalysts can enhance the efficiency and sustainability of the production .

Chemical Reactions Analysis

Types of Reactions

3-Diallylaminomethyl-2,8-dimethyl-quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

3-Diallylaminomethyl-2,8-dimethyl-quinolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Diallylaminomethyl-2,8-dimethyl-quinolin-4-ol involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Diallylaminomethyl-2,8-dimethyl-quinolin-4-ol is unique due to the presence of the diallylaminomethyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

3-[[bis(prop-2-enyl)amino]methyl]-2,8-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C18H22N2O/c1-5-10-20(11-6-2)12-16-14(4)19-17-13(3)8-7-9-15(17)18(16)21/h5-9H,1-2,10-12H2,3-4H3,(H,19,21)

InChI Key

DUKZBMAPDUEDOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN(CC=C)CC=C

Origin of Product

United States

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